Synthetic Accessibility: Validated 51% Overall Yield from Readily Available Precursors
3-(Bromomethyl)cyclobutanone is accessible via an established synthetic route with a reported overall yield of 51% from readily available precursors [1]. In contrast, the synthesis of the analogous 3-methylenecyclobutanone is complicated by the formation of inseparable mixtures with 3-methylcyclobutenone, preventing isolation of the pure desired product [2]. This differential in synthetic accessibility directly impacts procurement feasibility for downstream applications.
| Evidence Dimension | Synthetic Yield / Purity Attainment |
|---|---|
| Target Compound Data | 51% overall yield for 3-(bromomethyl)cyclobutanone ketal |
| Comparator Or Baseline | 3-methylenecyclobutanone: obtained only as an inseparable mixture with 3-methylcyclobutenone, preventing isolation of pure material |
| Quantified Difference | 51% yield with pure isolable product vs. 0% yield of pure desired product |
| Conditions | Synthesis of 3-(bromomethyl)cyclobutanone ketal (4) for BNCT agent development; preparation of 3-methylenecyclobutanone via described experimental procedures |
Why This Matters
Procurement of 3-(bromomethyl)cyclobutanone is supported by a validated, reproducible synthetic route yielding isolable product, whereas the methylene analog presents insurmountable purification challenges.
- [1] Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic Acid as a Potential Therapy Agent. J. Org. Chem. 2004;69(24):8512-8515. doi:10.1021/jo048824c View Source
- [2] Caserio FF, Roberts JD. Small-ring Compounds. XXI. 3-Methylenecyclobutanone and Related Compounds. J. Am. Chem. Soc. 1958;80(21):5837-5840. doi:10.1021/ja01554a061 View Source
